

# A Comparative Guide: Switching from Entacapone to Opicapone in Parkinson's Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Opicapone |           |
| Cat. No.:            | B609759   | Get Quote |

For researchers and drug development professionals, understanding the nuances between adjunctive therapies for Parkinson's disease is critical. This guide provides an objective comparison of two catechol-O-methyltransferase (COMT) inhibitors, Entacapone and the newer, third-generation **Opicapone**, for patients experiencing "wearing-off" phenomena with levodopa treatment. The following analysis is based on data from pivotal clinical trials and pharmacokinetic studies.

# Mechanism of Action: Enhancing Levodopa Bioavailability

Both Entacapone and **Opicapone** are reversible inhibitors of the COMT enzyme.[1][2] Peripherally, COMT metabolizes levodopa to 3-O-methyldopa, reducing the amount of levodopa that can cross the blood-brain barrier to be converted into dopamine.[3][4] By inhibiting COMT, these drugs increase the bioavailability and prolong the plasma half-life of levodopa, thereby extending the therapeutic "ON" time and reducing "OFF" time in patients with motor fluctuations.[4][5] **Opicapone** is distinguished by its longer duration of action, allowing for once-daily dosing, in contrast to the multiple daily doses required for Entacapone. [6][7]





Click to download full resolution via product page

Caption: COMT Inhibition Pathway in Levodopa Metabolism.

## **Comparative Efficacy: Clinical Trial Data**

The pivotal BIPARK-I and BIPARK-II trials evaluated the efficacy and safety of **Opicapone**.[8] [9][10] BIPARK-I is particularly relevant as it included an Entacapone arm, providing direct comparative data.[11]

Table 1: Reduction in "OFF" Time in the BIPARK-I Trial

| Treatment Group   | Mean Change from<br>Baseline in "OFF" Time<br>(minutes) | Comparison vs.<br>Entacapone |
|-------------------|---------------------------------------------------------|------------------------------|
| Opicapone 50 mg   | -116.8                                                  | Non-inferior[11]             |
| Entacapone 200 mg | -96.3                                                   | -                            |



Data from the BIPARK-I phase 3 clinical trial.[11]

In a post-hoc analysis of BIPARK-I participants with a baseline Hoehn and Yahr stage of 1–2.5, **Opicapone** 50 mg demonstrated a numerically greater reduction in "OFF" time and a significant improvement in UPDRS III scores compared to Entacapone.[12]

Furthermore, the open-label extension of the BIPARK-I study, where patients could switch from Entacapone to **Opicapone**, showed an additional mean reduction of 39.3 minutes in "OFF" time and an increase of 45.7 minutes in "ON" time without dyskinesia.[11][13]

Table 2: Patient and Clinician Global Impression of

Change (BIPARK-I)

| Impression of Change (Minimally, Much, or Very Much Improved) | Opicapone 50 mg | Entacapone 200<br>mg | p-value |
|---------------------------------------------------------------|-----------------|----------------------|---------|
| Clinician Global<br>Impression of Change                      | 73%             | 50.9%                | 0.0070  |
| Patient Global<br>Impression of Change                        | 72.1%           | 52.5%                | 0.0091  |

Data from the BIPARK-I phase 3 clinical trial.[11]

### **Pharmacokinetic Profile Comparison**

Pharmacokinetic studies highlight the differing profiles of **Opicapone** and Entacapone, which underpin their dosing schedules and efficacy.

# Table 3: Levodopa Pharmacokinetic Parameters with COMT Inhibitors



| Parameter                                          | Opicapone (50 mg<br>and 75 mg) vs.<br>Placebo | Entacapone (200<br>mg) vs. Placebo | Opicapone (50 mg<br>and 75 mg) vs.<br>Entacapone     |
|----------------------------------------------------|-----------------------------------------------|------------------------------------|------------------------------------------------------|
| Levodopa AUC (Area<br>Under the Curve)             | Significant<br>Increase[14][15]               | No Statistical Difference[14][15]  | Significant<br>Increase[14][16]                      |
| Levodopa Cmin<br>(Minimum Plasma<br>Concentration) | Substantial Increase (up to 3.3-fold)[14][15] | Increase (1.7-fold)[14]<br>[15]    | Greater Increase                                     |
| COMT Inhibition (AUEC)                             | Significant<br>Inhibition[14][16]             | Significant Inhibition[14]         | More Pronounced, Long-Lasting, and Sustained[14][16] |

Data from a randomized, double-blind, parallel-group study in healthy subjects.[14][15]

## Safety and Tolerability Profile

Both medications are generally well-tolerated. The most common side effects are related to increased dopaminergic stimulation.[4]

Table 4: Adverse Events in the BIPARK-I Trial

| Adverse Event       | Opicapone 50 mg                         | Entacapone 200<br>mg          | Placebo      |
|---------------------|-----------------------------------------|-------------------------------|--------------|
| Dyskinesia          | Most Frequent[17][18]                   | -                             | -            |
| Constipation        | Reported[19]                            | -                             | Reported[19] |
| Dry Mouth           | Reported[19]                            | -                             | Reported[19] |
| Diarrhea            | No treatment-related cases reported[20] | Associated with treatment[20] | -            |
| Urine Discoloration | No treatment-related cases reported[20] | Associated with treatment[20] | -            |



Data compiled from the BIPARK-I and BIPARK-II trials and their open-label extensions.[17][18] [19][20]

A retrospective cohort study also suggested that initiating COMT inhibition with **Opicapone** resulted in 18.5% fewer neurology outpatient visits compared to Entacapone.[17]

# Experimental Protocols BIPARK-I Trial Design

The BIPARK-I study was a Phase III, multicenter, randomized, double-blind, placebo- and active-controlled trial.[8][9]

- Participants: Patients with Parkinson's disease and end-of-dose motor fluctuations.[8]
- Intervention: Patients were randomized to receive one of the following for 14-15 weeks:
  - Opicapone (5, 25, or 50 mg once daily)
  - Placebo
  - Entacapone (200 mg with each levodopa intake)[8][9]
- Primary Efficacy Endpoint: Change from baseline in absolute "OFF" time, assessed by patient diaries.[17]
- Open-Label Extension: Following the double-blind phase, patients could enter a one-year open-label phase where they received Opicapone.[13][21]





Click to download full resolution via product page

Caption: BIPARK-I Clinical Trial Workflow.

### Conclusion

**Opicapone**, administered once daily, has demonstrated non-inferiority to Entacapone in reducing "OFF" time for Parkinson's disease patients with motor fluctuations.[11] Furthermore, studies indicate a more pronounced and sustained COMT inhibition with **Opicapone**, leading to superior levodopa bioavailability.[14][16] Patients switching from Entacapone to **Opicapone** in an open-label setting experienced a further reduction in "OFF" time.[11] The safety profiles are comparable, with **Opicapone** showing a potential advantage regarding gastrointestinal side



effects and urine discoloration.[20] These findings suggest that **Opicapone** is a valuable alternative to Entacapone, offering a more convenient dosing regimen and potentially improved clinical outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. Catechol-O-methyltransferase inhibitor Wikipedia [en.wikipedia.org]
- 3. neurologylive.com [neurologylive.com]
- 4. COMT inhibitors in Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. journeywithparkinsons.com [journeywithparkinsons.com]
- 8. The safety/tolerability of opicapone when used early in Parkinson's disease patients with levodopa-induced motor fluctuations: A post-hoc analysis of BIPARK-I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The safety/tolerability of opicapone when used early in Parkinson's disease patients with levodopa-induced motor fluctuations: A post-hoc analysis of BIPARK-I and II [frontiersin.org]
- 10. The Added Benefit of Opicapone When Used Early in Parkinson's Disease Patients With Levodopa-Induced Motor Fluctuations: A Post-hoc Analysis of BIPARK-I and -II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdexpertinstitute.com [pdexpertinstitute.com]
- 12. neurology.org [neurology.org]
- 13. Effectiveness of opicapone and switching from entacapone in fluctuating Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of opicapone and entacapone upon levodopa pharmacokinetics during three daily levodopa administrations PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Effect of opicapone and entacapone upon levodopa pharmacokinetics during three daily levodopa administrations ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Opicapone as Adjunct to Levodopa Therapy in Patients With Parkinson Disease and Motor Fluctuations: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdsabstracts.org [mdsabstracts.org]
- 21. Effectiveness of opicapone and switching from entacapone in fluctuating Parkinson disease | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comparative Guide: Switching from Entacapone to Opicapone in Parkinson's Disease Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609759#switching-from-entacapone-to-opicapone-in-parkinson-s-patients-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



